molecular formula C14H20ClN3O2 B2416487 (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide CAS No. 1808393-20-5

(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide

Cat. No. B2416487
CAS RN: 1808393-20-5
M. Wt: 297.78
InChI Key: MHTQEDYVSZAFNW-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound is commonly referred to as CP-690,550 and has been identified as a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines.

Mechanism of Action

CP-690,550 exerts its pharmacological effects by selectively inhibiting (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide, a tyrosine kinase that is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. This compound is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the proliferation and differentiation of immune cells. By inhibiting this compound, CP-690,550 can prevent the activation of these cytokines and subsequently suppress the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including the inhibition of T cell proliferation, the reduction of pro-inflammatory cytokine production, and the suppression of immune cell activation. The compound has also been shown to reduce the levels of autoantibodies and inflammatory markers in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its high selectivity for (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has also been shown to have some limitations, including its poor solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on CP-690,550, including the development of more potent and selective (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide inhibitors, the investigation of the compound's potential use in other autoimmune diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the long-term safety and efficacy of CP-690,550 in clinical settings.

Synthesis Methods

The synthesis of CP-690,550 involves a multistep process that starts with the reaction of 6-chloronicotinic acid with N,N,3-trimethyl-1,5-pentanediamine to form a corresponding amide intermediate. This intermediate is then subjected to formylation using N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product, CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound has been shown to effectively suppress the activity of (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide, which plays a critical role in the immune response and inflammation. By inhibiting this compound, CP-690,550 can prevent the activation of T cells and other immune cells, thereby reducing inflammation and tissue damage.

properties

IUPAC Name

6-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methyl-1-oxopentan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-5-9(2)12(14(20)18(3)4)17-13(19)10-6-7-11(15)16-8-10/h6-9,12H,5H2,1-4H3,(H,17,19)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTQEDYVSZAFNW-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C)NC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)C)NC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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